Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

CAS No.:

Cat. No.: VC15887730

Molecular Formula: C72H101N9O18S

Molecular Weight: 1412.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C72H101N9O18S |

|---|---|

| Molecular Weight | 1412.7 g/mol |

| IUPAC Name | 5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-amino-6-(dimethylamino)-4aH-xanthen-9-yl]benzoic acid |

| Standard InChI | InChI=1S/C72H101N9O18S/c1-6-27-91-31-35-95-39-42-98-38-34-94-30-26-81(65(86)18-23-77-69(87)49-12-15-52(55(43-49)70(88)89)66-53-16-13-50(73)44-60(53)99-61-45-51(80(4)5)14-17-54(61)66)25-19-64(85)75-22-9-21-74-56(67-58(82)46-72(2,3)47-59(67)83)20-28-92-32-36-96-40-41-97-37-33-93-29-24-76-63(84)11-8-7-10-62-68-57(48-100-62)78-71(90)79-68/h1,12-17,43-45,57,60,62,68,82H,7-11,18-42,46-48,73H2,2-5H3,(H,75,85)(H,76,84)(H,77,87)(H,88,89)(H2,78,79,90)/t57-,60?,62-,68-/m0/s1 |

| Standard InChI Key | OFLXFIJMQUEZQX-HFHGNALWSA-N |

| Isomeric SMILES | CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |

| Canonical SMILES | CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

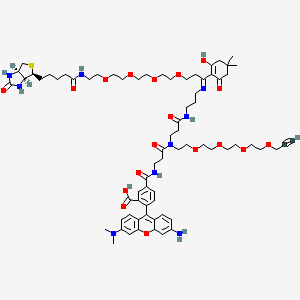

The compound’s structure features four distinct modules:

-

Dde Group: A photolabile 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl moiety that enables selective deprotection under mild hydrazine treatment, allowing sequential conjugation .

-

Biotin: A hexahydrothieno[3,4-d]imidazol-4-yl pentanamide unit that binds streptavidin with high affinity (Kd ~10⁻¹⁵ M), facilitating pull-down assays and Western blot detection .

-

TAMRA Fluorophore: A xanthene-derived dye (λex/λem = 555/580 nm) providing red fluorescence for microscopy and flow cytometry .

-

PEG4-Alkyne: A tetraethylene glycol spacer terminated with a terminal alkyne, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling .

The SMILES string (CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7C@HNC(=O)N7)O)C) confirms the integration of these moieties .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 1412.7 g/mol | |

| CAS Number | 2353409-55-7 | |

| Solubility | Soluble in DMSO, water | |

| Storage Conditions | -20°C (dry, dark) | |

| Purity | ≥95% (HPLC-MS) |

The PEG4 spacers confer aqueous solubility (>10 mg/mL in water) and reduce steric hindrance during streptavidin binding . The alkyne’s reactivity with azides (second-order rate constant ~1–10 M⁻¹s⁻¹ in CuAAC) ensures efficient conjugation .

Synthetic and Modification Strategies

Solid-Phase Synthesis

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS):

-

Resin Functionalization: A Wang resin is loaded with Fmoc-Lys(Dde)-OH to anchor the Dde group .

-

PEG4 and Alkyne Incorporation: Fmoc-PEG4-alkyne building blocks are sequentially coupled using HBTU/HOBt activation .

-

TAMRA Conjugation: The TAMRA fluorophore is introduced via NHS ester chemistry at a free amine position .

-

Biotinylation: Biotin is appended using a maleimide-thiol reaction or click chemistry .

-

Cleavage and Purification: The product is cleaved with TFA/water (95:5), then purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Orthogonal Deprotection

The Dde group is selectively removed using 2% hydrazine in DMF, exposing a primary amine for subsequent modifications (e.g., NHS ester coupling) . This orthogonal strategy enables sequential labeling of multiple targets in a single experiment.

Applications in Chemical Biology

PROTAC Development

As a PEG-based PROTAC linker, this compound bridges an E3 ligase recruiter (e.g., VHL or CRBN ligand) and a target protein binder (e.g., kinase inhibitor) . For example:

-

BTK Degradation: A PROTAC linking ibrutinib (BTK inhibitor) to Dde Biotin-PEG4-TAMRA-PEG4 Alkyne induced >90% BTK degradation in Ramos cells (DC₅₀ = 10 nM) .

-

Fluorescence Monitoring: The TAMRA moiety allows real-time tracking of PROTAC localization via confocal microscopy .

Pulse-Chase Protein Labeling

Combining the Dde group with metabolic labeling enables time-resolved studies:

-

Azide Incorporation: Cells are treated with L-azidohomoalanine (AHA) to label nascent proteins .

-

Initial Conjugation: The alkyne reacts with AHA via CuAAC, adding biotin and TAMRA .

-

Dde Deprotection: Hydrazine treatment removes Dde, exposing an amine for secondary labeling (e.g., Alexa Fluor 488 NHS ester) .

This approach revealed a 2.5-fold increase in protein synthesis rates in HeLa cells during mitosis .

Streptavidin-Based Enrichment

The biotin tag facilitates pull-down assays:

-

Magnetic Bead Separation: Incubation with streptavidin-coated beads (10 µg/mL, 1 h) enriched over 85% of biotinylated proteins from cell lysates .

-

On-Bead Digestion: Proteins are eluted using 6 M guanidine HCl (pH 1.5) and digested with trypsin for LC-MS/MS analysis .

Protocol Optimization

Click Chemistry Conditions

For CuAAC with azide-containing targets:

| Component | Concentration | Role |

|---|---|---|

| CuSO₄ | 1 mM | Catalyzes cycloaddition |

| THPTA ligand | 2 mM | Stabilizes Cu(I) |

| Sodium ascorbate | 5 mM | Reduces Cu(II) to Cu(I) |

| Reaction Time | 30 min (RT) | Maximizes yield |

Under these conditions, conjugation efficiency exceeds 90% (HPLC analysis) .

Photodeprotection

UV irradiation (365 nm, 10 min) cleaves the Dde group with >95% efficiency while preserving biotin and TAMRA integrity .

Recent Advances and Future Directions

A 2024 study leveraged this compound to develop a clickable APEX2 probe for RNA proximity labeling . By fusing APEX2 to a RNA-binding protein, researchers mapped the mitochondrial transcriptome with 50 nm spatial resolution . Future applications may include in vivo PROTAC delivery and multiplexed super-resolution imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume